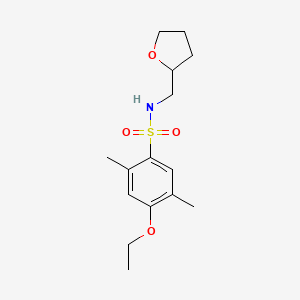
N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine” is a synthetic organic compound that features a biphenyl group, a pyridine ring, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine” typically involves multi-step organic reactions. One common route might include:
Formation of the biphenyl-4-ylmethyl intermediate: This can be achieved through a Suzuki coupling reaction between a biphenyl boronic acid and a suitable halide.
Attachment of the pyridin-2-yloxy group: This step might involve a nucleophilic substitution reaction where the pyridine ring is introduced.
Formation of the final amine: The final step could involve reductive amination to introduce the amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the biphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which “N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine” exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(biphenyl-4-ylmethyl)-2-(pyridin-3-yloxy)propan-1-amine
- N-(biphenyl-4-ylmethyl)-2-(pyridin-4-yloxy)propan-1-amine
- N-(biphenyl-4-ylmethyl)-2-(quinolin-2-yloxy)propan-1-amine
Uniqueness
“N-(biphenyl-4-ylmethyl)-2-(pyridin-2-yloxy)propan-1-amine” is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C21H22N2O |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
N-[(4-phenylphenyl)methyl]-2-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C21H22N2O/c1-17(24-21-9-5-6-14-23-21)15-22-16-18-10-12-20(13-11-18)19-7-3-2-4-8-19/h2-14,17,22H,15-16H2,1H3 |
Clave InChI |
PKJPMBLDXCYCPP-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCC1=CC=C(C=C1)C2=CC=CC=C2)OC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide](/img/structure/B15283144.png)
![2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283148.png)
![N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B15283157.png)

![9-(4-chlorophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B15283172.png)
![3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283175.png)
![3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283181.png)

![6-(2-Chlorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283199.png)
![2-{[3-cyano-2-oxo-3-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)propyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B15283212.png)
![Methyl 2,2-dimethyl-6'-oxo-2,3,5,5',6,6'-hexahydrospiro(pyran-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate](/img/structure/B15283222.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15283230.png)
![N-ethyl-N-({6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine](/img/structure/B15283235.png)

